Cas no 166547-24-6 ((2S,4Ar,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione)
166547-24-6 structure
Product Name:(2S,4Ar,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione
Numero CAS:166547-24-6
MF:C20H28O3
MW:316.434526443481
CID:215083
PubChem ID:11278519
Update Time:2024-03-01
(2S,4Ar,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5(2H,4H)-Phenanthrenedione,7-ethenyl-1,4a,4b,8,8a,9,10,10a-octahydro-2-hydroxy-1,1,4a,8-tetramethyl-,(2S,4aR,4bR,8S,8aR,10aS)-
- 3,5(2H,4H)-Phenanthrenedione,7-ethenyl-1,4a,4b,8,8a,9,10,10a-octahydro-2-hydroxy-1,1,4a,8-tetramethyl-,(2S,4aR,4bR,8S,8aR,10a
- (-)-PhytocassaneD
- Phytocassane D
- (2S,4Ar,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophen
- (-)-Phytocassane D
- 53N63V5GQA
- (2S,4aR,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-1,4a,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5(2H,4H)-dione
- (2S,4aR,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione
- 3,5(2H,4H)-Phenanthrenedione, 7-ethenyl-1,4a,4b,8,8a,9,10,10a-octahydro-2-hydroxy-1,1,4a,8-tetramethyl-, (2S,4aR,4bR,8S,8aR,10aS)-
- 166547-24-6
- (2S,4aR,4bR,8S,8aR,10aS)-2-hydroxy-1,1,4a,8-tetramethyl-7-vinyl-1,4a,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5(2H,4H)-dione
- (3alpha,5beta,8alpha,9beta,10alpha,14beta)-3-hydroxy-14-methyl-13-vinylpodocarp-12-ene-2,11-dione
- DTXSID901103533
- 3alpha-hydroxy-14beta-methyl-13-vinyl-5beta,8alpha,9beta,10alpha-podocarp-12-ene-2,11-dione
- CHEBI:72669
- (2S,4aR,4bR,8S,8aR,10aS)-7-Ethenyl-1,4a,4b,8,8a,9,10,10a-octahydro-2-hydroxy-1,1,4a,8-tetramethyl-3,5(2H,4H)-phenanthrenedione
- (2S,4Ar,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione
-
- Inchi: 1S/C20H28O3/c1-6-12-9-14(21)17-13(11(12)2)7-8-16-19(3,4)18(23)15(22)10-20(16,17)5/h6,9,11,13,16-18,23H,1,7-8,10H2,2-5H3/t11-,13-,16-,17+,18-,20-/m1/s1
- Chiave InChI: DGUIKAVSMBLZCL-MKSLXUROSA-N
- Sorrisi: O[C@@H]1C(C[C@@]2(C)[C@@H]3C(C=C(C=C)[C@@H](C)[C@H]3CC[C@@H]2C1(C)C)=O)=O
Proprietà calcolate
- Massa esatta: 316.20384475g/mol
- Massa monoisotopica: 316.20384475g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 1
- Complessità: 600
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.4
- XLogP3: 3.3
(2S,4Ar,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione Letteratura correlata
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
166547-24-6 ((2S,4Ar,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti